

# **Technical Support Center: Ularitide Dose-Finding Studies in Refractory Ascites**

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Compound of Interest		
Compound Name:	Ularitide	
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Ularitide** in the context of dose-finding studies for refractory ascites. The information is based on the design and outcomes of the terminated Phase 2 clinical trial NCT04311489.

## **Frequently Asked Questions (FAQs)**

Q1: What was the primary objective of the **Ularitide** dose-finding study in refractory ascites?

A1: The primary objective of the clinical trial (NCT04311489) was to investigate the safety, tolerability, and efficacy of **Ularitide** on the renal response in patients with liver cirrhosis and refractory ascites.[1] The main goal was to see if **Ularitide** infusion was more effective than a placebo in inducing and maintaining clinically significant natriuresis (sodium excretion) and diuresis (urine production).[1]

Q2: What was the starting dose of **Ularitide** in the clinical trial, and were there any adjustments?

A2: The initial starting dose for all participants was a continuous intravenous infusion of 30 ng/kg/min.[1][2][3] The study protocol allowed for dose adjustments to 15 ng/kg/min or 45 ng/kg/min depending on the patient's response and any side effects.[1] However, due to safety concerns, the starting dose was later reduced to 20 ng/kg/min.[2][3][4]

Q3: What were the primary and secondary endpoints of the study?

### Troubleshooting & Optimization





A3: The primary efficacy endpoint was the change in renal water excretion.[2][3][4] Secondary endpoints included changes in the rate of renal sodium excretion and changes in body weight. [2][3][4]

Q4: What were the main findings of the **Ularitide** study for refractory ascites?

A4: The study was terminated prematurely after an interim analysis.[2][3][4] The results indicated that **Ularitide**, at doses of 20-30 ng/kg/min, did not provide any benefit in terms of urine production or renal sodium excretion rate in patients with refractory ascites.[2][4] In fact, contrary to the hypothesis, the average urine production decreased after 24 hours of **Ularitide** treatment compared to baseline.[2][3][4]

Q5: What were the key safety concerns observed in the trial?

A5: Participants who received **Ularitide** experienced a higher rate of adverse reactions compared to the placebo group.[2][3][4] A significant safety concern was the development of serious reductions in blood pressure, which in turn affected their renal responsiveness.[2][3][4] The incidence rate ratio of adverse reactions for **Ularitide** versus placebo was 8.5.[2][3]

# **Troubleshooting Guide for Experimental Design**

Issue 1: Lack of Efficacy at the Tested Doses

- Problem: Continuous intravenous infusion of **Ularitide** at 20-30 ng/kg/min for up to 48 hours did not increase diuresis or natriuresis in patients with refractory ascites due to liver cirrhosis.
   [2][4]
- Possible Explanation: Patients with refractory ascites often have advanced cirrhosis and significant sodium and water retention.[3] Previous pilot studies suggested that the diuretic response to 20 ng/kg/min was lowest in this patient population, and the response was varied, indicating this dose may have been insufficient to produce a significant clinical effect in this heterogeneous group.[4]
- Recommendation: Future studies could explore a wider range of doses or different infusion protocols. However, any dose escalation must be approached with extreme caution due to the observed hypotensive effects. It may also be beneficial to investigate patient stratification based on biomarkers to identify potential responders.



### Issue 2: Significant Hypotensive Events

- Problem: Patients treated with **Ularitide** experienced serious reductions in blood pressure, which negatively impacted renal function.[2][3]
- Possible Explanation: **Ularitide** is a synthetic form of urodilatin, a natriuretic peptide that causes vasodilation.[5][6][7] In patients with cirrhosis and already compromised cardiovascular function, the vasodilatory effect of **Ularitide** may be too potent, leading to clinically significant hypotension.
- Recommendation: For future studies involving natriuretic peptides in this patient population,
  it is crucial to have strict blood pressure monitoring protocols in place. Pre-defined criteria for
  dose reduction or discontinuation of the infusion in response to blood pressure drops are
  essential safety measures.[1] Consideration could also be given to co-administration of
  agents that support blood pressure.

### Issue 3: Patient Population Selection

- Problem: The selected patient population with refractory ascites may have been too advanced in their disease to benefit from the mechanism of action of **Ularitide**.
- Possible Explanation: Refractory ascites is a sign of severe decompensated cirrhosis with a
  poor prognosis.[3][8] The complex pathophysiology, including significant activation of
  vasoconstrictor systems, may counteract the effects of Ularitide.[9]
- Recommendation: Future research could focus on patients with less severe ascites to
  determine if Ularitide is more effective in an earlier stage of the disease. A systematic review
  has shown that the natriuretic effect of atrial natriuretic peptide (a related compound) was
  more pronounced in patients with mild to moderate ascites compared to those with
  moderate/severe and refractory ascites.[9]

### **Data Presentation**

Table 1: **Ularitide** Dosing Regimen in NCT04311489



Parameter	Details	
Drug	Ularitide (synthetic Urodilatin)[1]	
Administration	Continuous intravenous infusion[1][8]	
Initial Starting Dose	30 ng/kg/min[1]	
Revised Starting Dose	20 ng/kg/min (due to safety concerns)[2][3][4]	
Dose Adjustment	Possible adjustment to 15 ng/kg/min or 45 ng/kg/min based on effect and side effects[1]	
Treatment Duration	Up to 48 hours[1][2][3]	

Table 2: Key Efficacy and Safety Outcomes of the NCT04311489 Trial

Outcome Measure	Ularitide Group	Placebo Group	P-value
Change in Mean Urine Production after 24h	Decreased by 24.7 mL/h[2][3]	Increased by 6.2 mL/h[2][3]	0.05[2][3]
Renal Sodium Excretion Rate	No increase[2][3]	-	-
Weight Gain	Not reduced[2][3]	-	-
Incidence Rate Ratio of Adverse Reactions	8.5 (95% CI: 2-35)[2] [3]	-	0.003[2][3]
Serious Blood Pressure Reductions	Observed[2][3]	-	-

# **Experimental Protocols**

Protocol: **Ularitide** Infusion and Monitoring (based on NCT04311489)

 Patient Selection: Patients with liver cirrhosis and refractory ascites, defined as failure to respond to or intolerance of high-dose diuretics, and early ascites recurrence.[1] Key inclusion criteria included a systolic blood pressure of ≥95 mmHg and serum creatinine <150 µmol/L.[1]

### Troubleshooting & Optimization

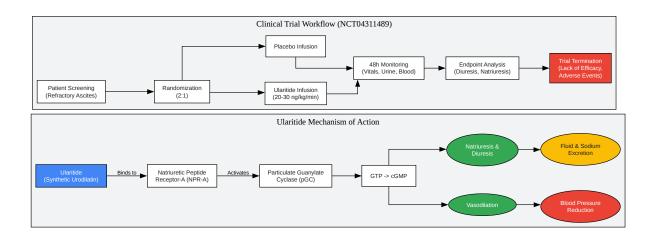




- Randomization: Participants were randomized in a 2:1 ratio to receive either Ularitide or a
  placebo.[2][3] The study was double-blinded.[1][8]
- Drug Administration: **Ularitide** or placebo was administered as a continuous intravenous infusion for up to 48 hours.[1][2][3] The starting infusion rate was 30 ng/kg/min, later amended to 20 ng/kg/min.[2][3][4]
- Dose Titration: The infusion rate could be adjusted to 15 ng/kg/min or 45 ng/kg/min based on efficacy and tolerability, particularly in response to blood pressure changes.[1]
- Monitoring: Frequent collection of blood and urine samples was performed during hospitalization to measure renal and systemic response biomarkers and hormones.[1][8]
   Continuous monitoring of vital signs, including blood pressure, was essential.
- · Endpoints Assessment:
  - Primary: Change in renal water excretion was measured.[2][3][4]
  - Secondary: Changes in renal sodium excretion rate and body weight were assessed.[2][3]
     [4]
- Safety Follow-up: Patients were followed for 30 days after treatment to monitor for any serious adverse events.[1]

## **Mandatory Visualization**





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Caption: **Ularitide**'s mechanism and the workflow of the NCT04311489 clinical trial.

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